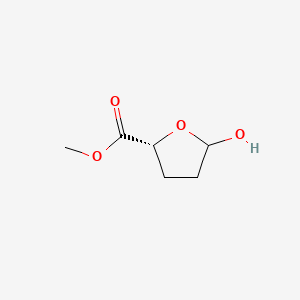
(2R)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate is an organic compound belonging to the class of tetrahydrofurans. This compound is characterized by a tetrahydrofuran ring substituted with a hydroxyl group and a carboxylate ester group. It is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the ring-opening of 2,5-dimethylfuran followed by aldol condensation with aldehydes and subsequent hydrogenation-cyclization
Industrial Production Methods
Industrial production of this compound often involves catalytic processes to ensure high yield and purity. The use of metal catalysts, such as ruthenium supported on magnesium oxide, has been reported to facilitate the oxidation of hydroxymethylfurfural to furan dicarboxylic acid derivatives . These derivatives can then be further processed to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
(2R)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester group can be reduced to alcohols under appropriate conditions.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Acid chlorides or anhydrides can be used for esterification reactions.
Major Products
The major products formed from these reactions include various substituted tetrahydrofuran derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
(2R)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2R)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways, leading to various effects such as inhibition of microbial growth or modulation of metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Properties
CAS No. |
195067-09-5 |
|---|---|
Molecular Formula |
C6H10O4 |
Molecular Weight |
146.142 |
IUPAC Name |
methyl (2R)-5-hydroxyoxolane-2-carboxylate |
InChI |
InChI=1S/C6H10O4/c1-9-6(8)4-2-3-5(7)10-4/h4-5,7H,2-3H2,1H3/t4-,5?/m1/s1 |
InChI Key |
KOWHOSVTTHKXKE-CNZKWPKMSA-N |
SMILES |
COC(=O)C1CCC(O1)O |
Synonyms |
2-Furancarboxylicacid,tetrahydro-5-hydroxy-,methylester,(2R)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















